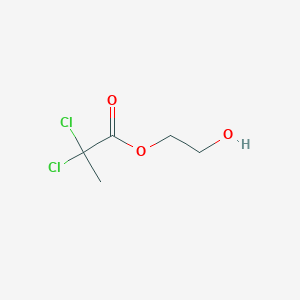
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester is a chemical compound with the molecular formula C5H8Cl2O3. It is also known by its IUPAC name, 2-hydroxyethyl 2,2-dichloropropanoate . This compound consists of 8 hydrogen atoms, 5 carbon atoms, 3 oxygen atoms, and 2 chlorine atoms . It is used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester can be synthesized through the esterification of 2,2-dichloropropanoic acid with ethylene glycol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions include heating the reactants under reflux to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2,2-dichloropropanoic acid and ethylene glycol.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
Hydrolysis: 2,2-dichloropropanoic acid and ethylene glycol.
Substitution: Depending on the nucleophile used, various substituted derivatives of the ester can be formed.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester has several applications in scientific research:
Wirkmechanismus
The mechanism of action of propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are susceptible to attack by nucleophiles, leading to the formation of substituted derivatives . This reactivity makes it useful in modifying biological molecules and synthesizing complex organic compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-hydroxyethyl ester: This compound lacks the chlorine atoms present in propanoic acid, 2,2-dichloro-, 2-hydroxyethyl ester, making it less reactive in nucleophilic substitution reactions.
2-Propenoic acid, 2-hydroxyethyl ester:
Propanoic acid, 2-hydroxy-, ethyl ester:
Uniqueness
This compound is unique due to the presence of two chlorine atoms on the propanoic acid moiety. This feature imparts distinct reactivity, making it valuable in synthetic chemistry and various research applications .
Eigenschaften
CAS-Nummer |
90139-63-2 |
|---|---|
Molekularformel |
C5H8Cl2O3 |
Molekulargewicht |
187.02 g/mol |
IUPAC-Name |
2-hydroxyethyl 2,2-dichloropropanoate |
InChI |
InChI=1S/C5H8Cl2O3/c1-5(6,7)4(9)10-3-2-8/h8H,2-3H2,1H3 |
InChI-Schlüssel |
YGFNQSRYXGZCGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCCO)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-Dibutyl[bis(diethylamino)]methaniminium chloride](/img/structure/B14376281.png)
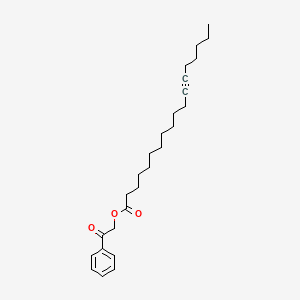

![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
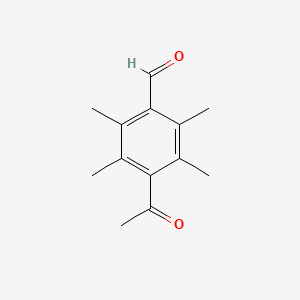
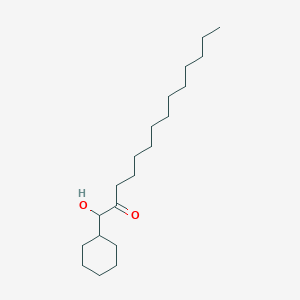
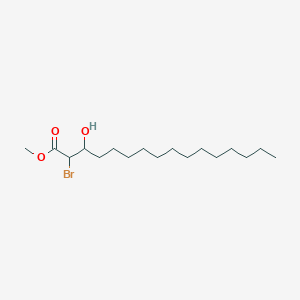
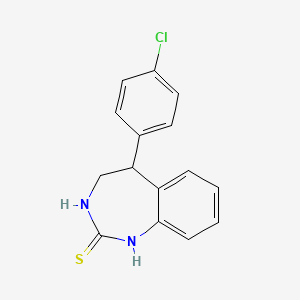
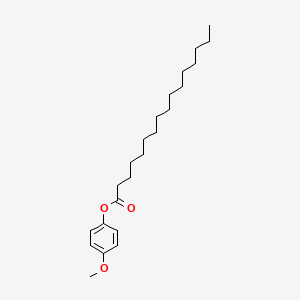
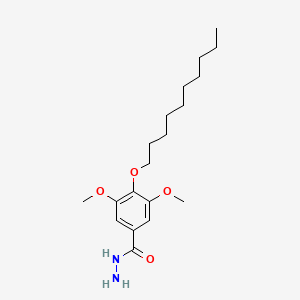
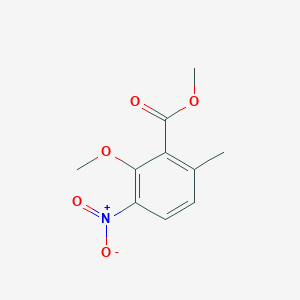
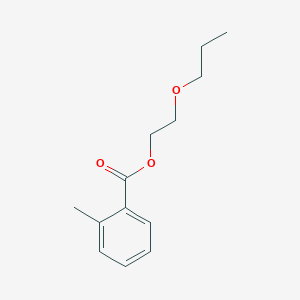
![1-Fluoro-4-[4-methyl-4-(4-methylphenyl)pentyl]-2-phenoxybenzene](/img/structure/B14376341.png)
